molecular formula C10H10N2O2 B11904951 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B11904951
M. Wt: 190.20 g/mol
InChI Key: HWLVDVRONWDACR-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with an oxo group at the second position and a carboxamide group at the sixth position. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups, leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

    2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group, which can lead to different biological activities and chemical properties.

    2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: This derivative contains a sulfonyl chloride group, making it a useful intermediate for further chemical modifications.

Uniqueness: 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide is unique due to its specific functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide

InChI

InChI=1S/C10H10N2O2/c11-10(14)7-1-3-8-6(5-7)2-4-9(13)12-8/h1,3,5H,2,4H2,(H2,11,14)(H,12,13)

InChI Key

HWLVDVRONWDACR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)N

Origin of Product

United States

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